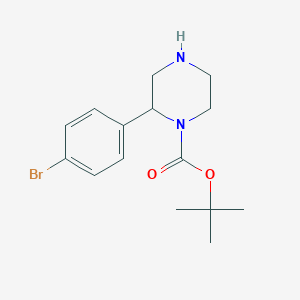
tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromophenylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the structure-activity relationships of piperazine-based drugs .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-viral properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperazine ring. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar in structure but with the bromine atom at a different position on the phenyl ring. This positional difference can affect the compound’s reactivity and biological activity .
- tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: Another positional isomer with different chemical and biological properties due to the location of the bromine atom .
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Contains a formyl group instead of a bromine atom, leading to different reactivity and potential applications .
Conclusion
tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Eigenschaften
Molekularformel |
C15H21BrN2O2 |
|---|---|
Molekulargewicht |
341.24 g/mol |
IUPAC-Name |
tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 |
InChI-Schlüssel |
NCPBCAHFYLOXPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


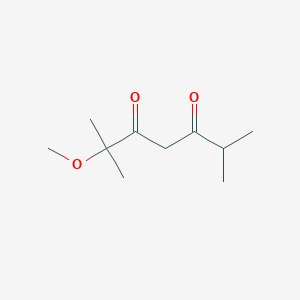
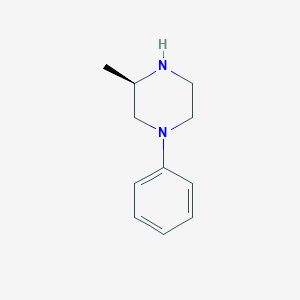
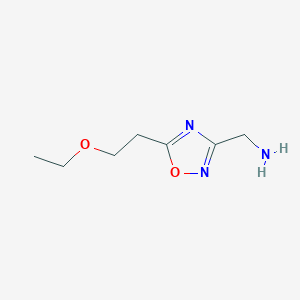
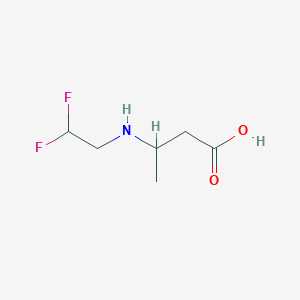

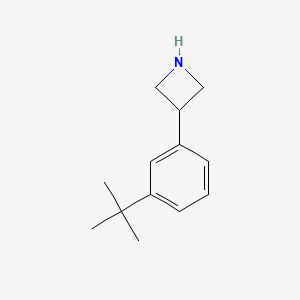


![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)

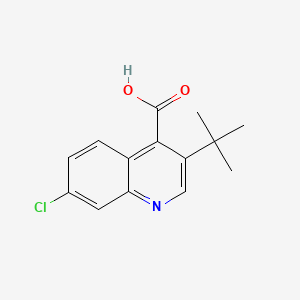
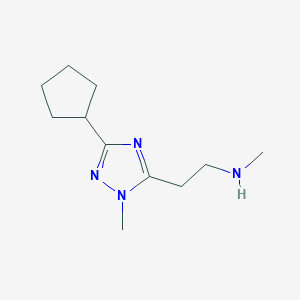

![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
